Bis(3a,8a-dihydro-8H-indeno[1,2-d]oxazol-2-yl)methane
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Overview
Description
Bis(3a,8a-dihydro-8H-indeno[1,2-d]oxazol-2-yl)methane is a chiral ligand widely used in asymmetric synthesis. This compound is known for its ability to form stable complexes with various metals, making it a valuable tool in catalysis and organic synthesis.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Bis(3a,8a-dihydro-8H-indeno[1,2-d]oxazol-2-yl)methane typically involves the reaction of indene derivatives with oxazoline. One common method includes the use of sodium hydride in tetrahydrofuran at 0°C, followed by the addition of ethylene dibromide at 50°C .
Industrial Production Methods
Industrial production of this compound often involves similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions ensures high yield and purity.
Chemical Reactions Analysis
Types of Reactions
Bis(3a,8a-dihydro-8H-indeno[1,2-d]oxazol-2-yl)methane undergoes various chemical reactions, including:
Oxidation: This reaction can be facilitated by oxidizing agents such as hydrogen peroxide.
Reduction: Common reducing agents like lithium aluminum hydride can be used.
Substitution: Nucleophilic substitution reactions are common, especially with halogenated derivatives.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide in an aqueous medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Sodium hydride in tetrahydrofuran.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation typically yields oxazole derivatives, while reduction can produce various hydrocarbon chains.
Scientific Research Applications
Bis(3a,8a-dihydro-8H-indeno[1,2-d]oxazol-2-yl)methane is used in several scientific research applications:
Chemistry: As a chiral ligand in asymmetric synthesis and catalysis.
Biology: In the study of enzyme mechanisms and protein-ligand interactions.
Industry: Used in the production of fine chemicals and materials science.
Mechanism of Action
The mechanism by which Bis(3a,8a-dihydro-8H-indeno[1,2-d]oxazol-2-yl)methane exerts its effects involves the formation of stable metal-ligand complexes. These complexes facilitate various catalytic processes by stabilizing transition states and lowering activation energies .
Comparison with Similar Compounds
Similar Compounds
- 2,6-Bis(3aS,8aR)-3a,8a-dihydro-8H-indeno[1,2-d]oxazolin-2-yl pyridine
- 2,2-Bis((3aS,8aR)-3a,8a-dihydro-8H-indeno[1,2-d]oxazol-2-yl)acetonitrile
- (3aS,3a’S,8aR,8a’R)-2,2’-(Ethane-1,1-diyl)bis(3a,8a-dihydro-8H-indeno[1,2-d]oxazole)
Uniqueness
Bis(3a,8a-dihydro-8H-indeno[1,2-d]oxazol-2-yl)methane is unique due to its high stability and ability to form complexes with a wide range of metals. This versatility makes it particularly valuable in asymmetric synthesis and catalysis.
Properties
CAS No. |
175166-49-1; 180186-94-1 |
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Molecular Formula |
C21H18N2O2 |
Molecular Weight |
330.387 |
IUPAC Name |
2-(4,8b-dihydro-3aH-indeno[1,2-d][1,3]oxazol-2-ylmethyl)-4,8b-dihydro-3aH-indeno[1,2-d][1,3]oxazole |
InChI |
InChI=1S/C21H18N2O2/c1-3-7-14-12(5-1)9-16-20(14)22-18(24-16)11-19-23-21-15-8-4-2-6-13(15)10-17(21)25-19/h1-8,16-17,20-21H,9-11H2 |
InChI Key |
BDHSVQLSNIGJNC-UHFFFAOYSA-N |
SMILES |
C1C2C(C3=CC=CC=C31)N=C(O2)CC4=NC5C(O4)CC6=CC=CC=C56 |
solubility |
not available |
Origin of Product |
United States |
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